N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide

Description

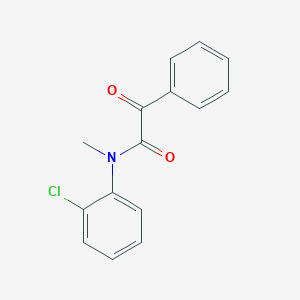

N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide (CAS 1206913-17-8) is an acetamide derivative characterized by a 2-chlorophenyl group and a methyl group attached to the nitrogen atom, along with a phenyl-substituted oxoacetamide backbone. This compound is of interest in medicinal and materials chemistry due to its structural features, which combine aromatic chlorination, amide functionality, and steric bulk from the N-methyl group.

Properties

Molecular Formula |

C15H12ClNO2 |

|---|---|

Molecular Weight |

273.71 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide |

InChI |

InChI=1S/C15H12ClNO2/c1-17(13-10-6-5-9-12(13)16)15(19)14(18)11-7-3-2-4-8-11/h2-10H,1H3 |

InChI Key |

KSKTYEZZQXWERD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1Cl)C(=O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Acid-Isocyanate Coupling Method

Reaction Mechanism and General Procedure

The most widely documented approach involves the direct coupling of α-oxocarboxylic acids with isocyanates under solvent-free or minimal-solvent conditions. For N-(2-chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide, the synthesis requires:

- α-Oxocarboxylic acid : 2-oxo-2-phenylacetic acid

- Isocyanate : N-methyl-2-chlorophenyl isocyanate

The reaction proceeds via nucleophilic attack of the isocyanate on the α-keto acid, forming an intermediate that undergoes dehydration to yield the α-ketoamide. A typical protocol involves mixing equimolar amounts of the acid and isocyanate (e.g., 0.3 mmol acid, 0.36 mmol isocyanate) in a screw-capped tube. The mixture is stirred at 25°C for 16 hours, followed by purification via flash column chromatography (petroleum ether:ethyl acetate = 10:1).

Optimization and Variants

- Solvent Use : For solid reactants, 0.5 mL of CH₂Cl₂ improves mixing without affecting yields.

- Temperature : Reactions at 25°C achieve >80% yield, while elevated temperatures (90–110°C) reduce reaction times but risk decomposition.

- Substrate Scope : Electron-deficient isocyanates (e.g., 2-chlorophenyl derivatives) require longer reaction times (24–48 hours) compared to electron-rich analogs.

Exemplary Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 80–91% | |

| Reaction Time | 16–24 hours | |

| Purification | Silica-gel column chromatography | |

| Melting Point | 114–115°C (analogous compound) |

Oxidation of Ynamides with Dimethyl Sulfoxide (DMSO)

Mechanistic Pathway

A novel method employs DMSO as a dual oxidant and solvent to convert N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides. While this approach primarily targets sulfonamides, its principles can be extrapolated to acetamides by modifying the starting material. The reaction involves:

Adaptation for Target Compound

To synthesize this compound, the ynamide precursor would require:

- N-Methyl-2-chlorophenyl Group : Introduced via sulfonamide or acetamide precursors.

- Phenylacetylene Backbone : Functionalized with the target substituents.

Reaction conditions involve microwave-assisted heating (160°C, 15 minutes) in DMSO, yielding 43–63% for analogous structures.

Challenges and Limitations

Hydrazine-Mediated Synthesis

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Reaction Time | Complexity |

|---|---|---|---|

| Acid-Isocyanate Coupling | 80–91 | 16–24 h | Low |

| Ynamide Oxidation | 43–63 | 15 min | Moderate |

| Hydrazine-Mediated | 70–85 | Multi-day | High |

Key Observations :

- The acid-isocyanate method offers the highest yields and simplest workflow but requires access to specialized isocyanates.

- Ynamide oxidation is rapid but less applicable to acetamides without structural modifications.

- Hydrazine-mediated synthesis is versatile but labor-intensive due to multi-step protocols.

Industrial and Experimental Considerations

Scalability

- Gram-Scale Synthesis : The acid-isocyanate method has been demonstrated at 3.50 mmol scales with consistent yields (>80%).

- Purification Challenges : Column chromatography remains the standard for isolating pure α-ketoamides, though recrystallization (e.g., from ethyl acetate) is feasible for crystalline derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the nitrogen atom, the aromatic rings, or the oxoacetamide backbone. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Acetamide Derivatives

Key Observations :

- Aromatic Substitution: The 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, which may influence reactivity in nucleophilic substitution or metal-catalyzed coupling reactions compared to non-halogenated analogs (e.g., N-Cyclohexyl-2-oxo-2-phenylacetamide) .

- Pharmacological Potential: The chromenone-containing analog (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide demonstrated anti-inflammatory activity superior to ibuprofen, suggesting that the oxoacetamide backbone is compatible with bioactive scaffolds. However, the target compound’s N-methyl and 2-chlorophenyl groups may modulate its pharmacokinetic profile differently .

Biological Activity

N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H14ClNO2

- Molecular Weight : 259.688 g/mol

Its structure includes a chlorophenyl group, a methyl group, and an oxo group attached to a phenylacetamide backbone. This unique configuration is believed to enhance its interaction with biological targets, potentially leading to therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

A study on related chloroacetamides demonstrated that compounds with similar structures can effectively combat various pathogens. Specifically, this compound has shown potential against:

- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Gram-negative bacteria : Less effective against Escherichia coli.

- Fungi : Moderately effective against Candida albicans.

The antimicrobial efficacy is influenced by the position of substituents on the phenyl ring, with halogenated groups enhancing lipophilicity and facilitating membrane penetration .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory effects. Similar compounds have been noted for their ability to inhibit inflammatory pathways, although specific mechanisms for this compound require further investigation .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors in biological systems, leading to various pharmacological effects. The presence of the chlorophenyl and oxo functionalities likely enhances its reactivity with biological targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. The following table summarizes findings related to structural modifications and their impact on biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Chlorophenyl)-N-methylacetamide | Chlorine at para position | Enhanced antimicrobial activity |

| N-Methylacetamide | Lacks chlorophenyl group | Reduced activity |

| 2-Oxo-N-(phenyl)acetamide | Similar structure but lacks methyl | Different reactivity profile |

| 2-Chloro-N-(phenyl)acetamide | Chlorine present but lacks oxo | Varies in biological activity |

The combination of chlorophenyl and oxo functionalities in this compound provides a unique profile that may enhance its pharmacological potential compared to structurally similar compounds .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of phenylacetamides to evaluate their biological activities. For instance, a series of derivatives were designed and tested for their anti-alpha-glucosidase activity, revealing significant variations in inhibitory effects based on structural modifications . The findings suggest that introducing specific substituents can dramatically enhance the desired biological activity.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide, and what reagents are critical for achieving high yields?

- Answer : A common method involves coupling a glyoxylic acid derivative with an aniline derivative. For example, (2-chlorophenyl)glyoxylic acid can react with N-methyl-2-chloroaniline using DCC (N,N′-dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-(dimethylamino)pyridine) as a catalyst in methylene chloride. This yields the target compound with ~72% efficiency after purification via column chromatography (silica gel, ethyl acetate/hexane). Critical reagents include DCC for activating the carboxylic acid and DMAP for accelerating the reaction .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

- Answer : Single crystals are grown from ethyl acetate/hexane mixtures. The structure is solved using SHELX software , with refinement parameters including isotropic displacement for hydrogen atoms (C–H = 0.93 Å) and riding models. Key crystallographic parameters include bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds), which validate the stereochemistry and confirm the absence of polymorphic variations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Mandatory protocols include:

- PPE : Gloves, goggles, lab coats, and respiratory protection to avoid skin/eye contact and inhalation.

- Ventilation : Use fume hoods or gloveboxes for reactions generating toxic by-products (e.g., selenium residues from oxidation steps).

- Waste disposal : Segregate halogenated organic waste and collaborate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during amide bond formation?

- Answer : Key optimizations include:

- Temperature control : Maintaining 25–30°C during coupling to prevent epimerization.

- Solvent selection : Anhydrous methylene chloride reduces side reactions like hydrolysis.

- Catalyst ratio : A 1:0.2 molar ratio of DMAP to substrate balances reactivity and cost.

- Purification : Continuous flow reactors and automated platforms improve reproducibility, while crystallization from ethyl acetate/hexane enhances purity (>95%) .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?

- Answer :

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings to confirm substituent positions.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 314.0584 for C₁₅H₁₃ClNO₂).

- IR spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹ for amide C=O) and aromatic C–Cl vibrations (~750 cm⁻¹) .

Q. How are computational methods (e.g., DFT) used to predict reactivity, and how can contradictions with experimental data be addressed?

- Answer :

- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the chlorophenyl group shows higher electrophilicity, guiding substitution reactions.

- Contradiction resolution : Discrepancies between predicted and observed reaction outcomes (e.g., unexpected regioselectivity) are addressed by refining solvation models (e.g., SMD implicit solvent) or re-evaluating transition-state energies via QM/MM simulations .

Q. What in vitro bioactivity assays are suitable for pharmacological evaluation, and how are conflicting results interpreted?

- Answer :

- Anti-inflammatory assays : COX-2 inhibition tests using LPS-induced macrophages, with ibuprofen as a control.

- Antioxidant assays : DPPH radical scavenging (IC₅₀ values) and lipid peroxidation (LP) assays.

- Data interpretation : Conflicting results (e.g., high LP inhibition but low DPPH activity) may indicate multiple mechanisms (e.g., enzyme inhibition vs. radical quenching). Dose-response curves and statistical validation (e.g., ANOVA) clarify significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.